Terbufibrol

Description

Properties

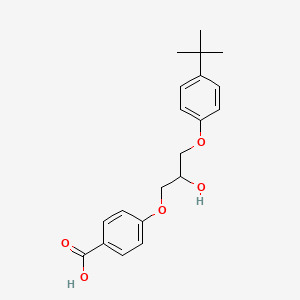

IUPAC Name |

4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXODZCMXOZRVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866568 | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56488-59-6 | |

| Record name | Terbufibrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFIBROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbufibrol's Effect on Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufibrol is a hypolipidemic agent that has demonstrated significant effects on hepatic lipid metabolism. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its impact on cholesterol biosynthesis and bile acid metabolism within the liver. This document summarizes the key findings from preclinical research, presents the available quantitative data, outlines representative experimental protocols for studying such effects, and provides visual representations of the relevant biochemical pathways and experimental workflows. While clinical data on this compound is limited, the preclinical evidence suggests a distinct mechanism of action that warrants further investigation for the potential development of new lipid-lowering therapies.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The liver plays a central role in maintaining lipid homeostasis, and hepatic lipid metabolism is a key target for therapeutic intervention. This compound (4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid) is a compound that has been investigated for its lipid-lowering properties. This guide delves into the specific effects of this compound on the intricate processes of hepatic lipid metabolism, providing a technical resource for researchers in the field.

Mechanism of Action

Preclinical studies have elucidated two primary mechanisms by which this compound exerts its effects on hepatic lipid metabolism: inhibition of cholesterol biosynthesis at a specific enzymatic step and modulation of bile acid synthesis.

Inhibition of Cholesterol Biosynthesis

This compound has been shown to inhibit hepatic cholesterol synthesis in a unique manner. In vitro studies using rat liver preparations have demonstrated that this compound blocks the conversion of acetate to cholesterol.[1] However, it does not inhibit the synthesis of cholesterol from downstream precursors such as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) or mevalonate.[1] This indicates that the site of inhibition lies at an early stage of the cholesterol biosynthesis pathway, specifically between the conversion of acetate to HMG-CoA.

Interestingly, in vivo pretreatment of rats with this compound led to a paradoxical effect on in vitro cholesterol synthesis. Liver cytosols from these rats exhibited a twofold increase in the rate of cholesterol synthesis from acetate and HMG-CoA.[1] This stimulatory effect was found to be dependent on de novo protein synthesis, suggesting a potential feedback mechanism or induction of upstream enzymes in response to the primary inhibition.[1]

Inhibition of Cholesterol 7 α-hydroxylase

This compound also directly impacts the major pathway for cholesterol catabolism through the inhibition of cholesterol 7 α-hydroxylase.[1] This enzyme catalyzes the rate-limiting step in the conversion of cholesterol to bile acids. The inhibition of cholesterol 7 α-hydroxylase by this compound is dose-dependent, indicating a direct interaction with the enzyme or its regulatory pathways. By reducing the conversion of cholesterol to bile acids, this compound may lead to an increase in hepatic cholesterol levels, which could, in turn, trigger feedback mechanisms to reduce cholesterol synthesis.

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal preclinical study on this compound. It is important to note that this data is derived from the abstract of a single study, and a more detailed quantitative analysis would require access to the full study data.

| Parameter | Effect of this compound | Precursor(s) | System | Dosage | Reference |

| In Vitro Cholesterol Synthesis | Inhibition | [14C]-Acetate | Rat Liver Homogenate | Not Specified | |

| In Vitro Cholesterol Synthesis | No significant effect | HMG-CoA, Mevalonate | Rat Liver Homogenate | Not Specified | |

| In Vitro Cholesterol Synthesis (from pre-treated rats) | Twofold increase | Acetate, HMG-CoA | Rat Liver Cytosol | 100 mg/kg (in vivo) | |

| Hepatic Cholesterol 7 α-hydroxylase Activity | Dose-dependent inhibition | Endogenous Cholesterol | In vivo (rat) | Not Specified |

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the study of this compound's effects. These protocols are based on standard laboratory practices and may not reflect the exact procedures used in the original research, for which detailed information is not publicly available.

In Vitro Cholesterol Synthesis Assay

Objective: To measure the rate of cholesterol synthesis from a radiolabeled precursor in rat liver homogenates or cytosol in the presence and absence of this compound.

Materials:

-

Rat liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA)

-

[14C]-Acetate, sodium salt

-

Unlabeled HMG-CoA and Mevalonate

-

Cofactor solution (e.g., containing ATP, NADH, NADPH, Coenzyme A)

-

This compound solution of varying concentrations

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Preparation of Liver Homogenate/Cytosol:

-

Euthanize rats and perfuse the liver with ice-cold saline.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold homogenization buffer.

-

For cytosol preparation, centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria and cell debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. The final supernatant is the cytosolic fraction.

-

-

Incubation:

-

In a reaction tube, combine the liver homogenate or cytosol, cofactor solution, and either [14C]-acetate, unlabeled HMG-CoA, or unlabeled mevalonate.

-

Add this compound solution or vehicle control to the respective tubes.

-

Initiate the reaction by adding the radiolabeled precursor if not already present.

-

Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a saponification agent (e.g., alcoholic KOH).

-

Extract the non-saponifiable lipids (containing cholesterol) with a nonpolar solvent like hexane.

-

Separate the cholesterol from other lipids using TLC.

-

Scrape the cholesterol spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of cholesterol synthesis as nanomoles of precursor incorporated into cholesterol per milligram of protein per hour.

-

Compare the rates between the control and this compound-treated groups.

-

Cholesterol 7 α-hydroxylase Activity Assay

Objective: To determine the activity of cholesterol 7 α-hydroxylase in liver microsomes from rats treated with this compound.

Materials:

-

Liver microsomes prepared from control and this compound-treated rats.

-

[4-14C]-Cholesterol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

TLC plates and developing solvents

Procedure:

-

Preparation of Liver Microsomes:

-

Prepare liver homogenate as described above.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the incubation buffer.

-

-

Enzyme Assay:

-

In a reaction tube, combine the microsomal preparation, [4-14C]-cholesterol (solubilized with a detergent like Tween-80), and the NADPH regenerating system.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids into the organic phase.

-

Separate the substrate ([4-14C]-cholesterol) from the product (7α-hydroxy-[4-14C]-cholesterol) using TLC.

-

Quantify the radioactivity of the 7α-hydroxycholesterol spot using a radio-TLC scanner or by scraping and scintillation counting.

-

-

Data Analysis:

-

Calculate the enzyme activity as picomoles of 7α-hydroxycholesterol formed per milligram of microsomal protein per minute.

-

Compare the activity between the control and this compound-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Discussion and Future Directions

The available preclinical data indicate that this compound possesses a dual mechanism of action on hepatic lipid metabolism, targeting both the synthesis and catabolism of cholesterol. The inhibition of an early step in cholesterol biosynthesis, coupled with the inhibition of cholesterol 7 α-hydroxylase, presents a complex regulatory profile. The paradoxical increase in in vitro cholesterol synthesis following in vivo administration suggests that the net effect of this compound on hepatic lipid metabolism is likely the result of an intricate interplay between direct enzyme inhibition and subsequent cellular feedback responses.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

Detailed Dose-Response Studies: Comprehensive in vivo and in vitro studies are needed to establish the potency and efficacy of this compound in inhibiting both cholesterol synthesis and cholesterol 7 α-hydroxylase.

-

Elucidation of the Upstream Cholesterol Synthesis Inhibition: Pinpointing the exact enzyme between acetate and HMG-CoA that is inhibited by this compound will provide a more precise understanding of its mechanism.

-

Investigation of Feedback Mechanisms: Further studies are required to understand the molecular basis for the observed increase in cholesterol synthesis enzymes following this compound treatment.

-

Clinical Trials: Ultimately, well-controlled clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects with hyperlipidemia.

Conclusion

This compound represents an interesting pharmacological agent with a distinct mechanism of action on hepatic lipid metabolism. Its ability to inhibit both the synthesis and catabolism of cholesterol highlights the complexity of lipid regulation in the liver. While the current data is limited to preclinical studies, it provides a strong rationale for further investigation into the therapeutic potential of this compound as a novel lipid-lowering agent. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising compound.

References

Terbufibrol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufibrol is a hypolipidemic agent that has demonstrated significant potential in preclinical studies for lowering cholesterol levels. This document provides a comprehensive overview of the discovery, mechanism of action, and available data on the synthesis and biological activity of this compound. While a detailed synthesis protocol and extensive quantitative data on pharmacokinetics and safety remain limited in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of lipid-lowering drug development. This compound's primary mechanism involves the inhibition of hepatic cholesterol synthesis at a step between acetate and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), as well as the inhibition of cholesterol 7 alpha-hydroxylase, a key enzyme in bile acid synthesis.

Discovery and Rationale

This compound, with the chemical name 4-((3-(4-(tert-butyl)phenoxy)-2-hydroxypropyl)oxy)benzoic acid, emerged from research focused on developing novel agents to manage hypercholesterolemia, a major risk factor for cardiovascular disease. The rationale behind its development was to target key enzymatic steps in the cholesterol biosynthesis and metabolism pathways to effectively reduce circulating cholesterol levels.

Synthesis of this compound

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action

This compound exerts its hypolipidemic effects through a dual mechanism of action primarily targeting hepatic cholesterol metabolism.

Inhibition of Cholesterol Synthesis

In vitro studies using radiolabeled precursors have shown that this compound inhibits the synthesis of cholesterol from acetate.[1] The point of inhibition is located at a step between the conversion of acetate to HMG-CoA.[1] This is a distinct mechanism compared to statins, which inhibit HMG-CoA reductase, the subsequent enzyme in the pathway. The effect of this compound on cholesterol synthesis in the liver has been shown to be dependent on de novo protein synthesis.[1]

Cholesterol Biosynthesis Pathway and this compound's Site of Action

Caption: this compound's inhibition point in the cholesterol biosynthesis pathway.

Inhibition of Cholesterol 7 alpha-hydroxylase

This compound also inhibits the activity of hepatic cholesterol 7 alpha-hydroxylase in a dose-dependent manner.[1] This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination. By inhibiting this enzyme, this compound may modulate bile acid pool size and composition, further influencing overall cholesterol homeostasis.

Bile Acid Synthesis Pathway and this compound's Site of Action

Caption: this compound's inhibition of cholesterol 7 alpha-hydroxylase.

Biological Activity and Efficacy

Preclinical studies in animal models have demonstrated the hypocholesterolemic efficacy of this compound.

| Animal Model | Diet | Dosage (mg/kg) | Effect on Total Cholesterol | Reference |

| Male Rats | Normal | Not specified | Reduction observed | Not specified |

| Male Rats | Hypercholesterolemic | Not specified | Reduction observed | Not specified |

| Baboons | Normal and Hypercholesterolemic | Not specified | Reduction observed | Not specified |

Note: Specific quantitative data from these studies are not available in a structured format in the reviewed literature.

Experimental Protocols

In Vitro Cholesterol Synthesis Assay

This protocol is a generalized procedure based on standard methods for assessing the impact of a compound on cholesterol synthesis from a radiolabeled precursor.

Workflow for In Vitro Cholesterol Synthesis Assay

Caption: Workflow for assessing in vitro cholesterol synthesis.

Methodology:

-

Tissue Preparation: Fresh liver tissue from rats is sliced or hepatocytes are isolated.

-

Incubation: Liver slices or hepatocytes are pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer.

-

Radiolabeling: [14C]-acetate is added to the incubation medium, and the mixture is incubated to allow for the synthesis of radiolabeled cholesterol.

-

Saponification: The reaction is terminated, and the lipids are saponified using alcoholic potassium hydroxide to hydrolyze ester bonds.

-

Extraction: The non-saponifiable lipids, which include cholesterol, are extracted using an organic solvent (e.g., petroleum ether or hexane).

-

Quantification: The radioactivity in the extracted lipid fraction is measured using a liquid scintillation counter.

-

Analysis: The rate of cholesterol synthesis is calculated based on the incorporation of [14C]-acetate into the non-saponifiable lipid fraction. The percentage inhibition by this compound is determined by comparing the results to the vehicle control.

Microsomal Cholesterol 7 alpha-hydroxylase Activity Assay

This protocol is a generalized procedure for measuring the activity of the key enzyme in bile acid synthesis.

Workflow for Cholesterol 7 alpha-hydroxylase Assay

Caption: Workflow for measuring cholesterol 7 alpha-hydroxylase activity.

Methodology:

-

Microsome Isolation: Livers from rats (either pre-treated with this compound or control) are homogenized, and the microsomal fraction is isolated by differential centrifugation.

-

Incubation: The microsomal preparation is incubated with [14C]-cholesterol as a substrate in a buffer containing NADPH (a required cofactor). Various concentrations of this compound are added to assess direct enzyme inhibition.

-

Steroid Extraction: The reaction is stopped, and the steroids are extracted with an organic solvent.

-

Chromatographic Separation: The extracted steroids (unreacted cholesterol and the product, 7-alpha-hydroxycholesterol) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The radioactive spot or peak corresponding to 7-alpha-hydroxycholesterol is quantified using autoradiography and densitometry (for TLC) or a radioactivity detector (for HPLC).

-

Analysis: The enzyme activity is expressed as the amount of product formed per unit of time per milligram of microsomal protein. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control.

Pharmacokinetics and Safety

There is a notable absence of publicly available data regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and safety (toxicology, LD50) of this compound. This information is critical for the further development and potential clinical application of this compound.

Conclusion and Future Directions

This compound is a promising hypolipidemic agent with a distinct mechanism of action that differentiates it from currently available therapies. Its ability to inhibit both an early step in cholesterol synthesis and the rate-limiting enzyme in bile acid synthesis suggests a potent and multifaceted approach to lowering cholesterol. However, the lack of a detailed public synthesis protocol, comprehensive quantitative efficacy data, and crucial pharmacokinetic and safety information presents significant hurdles for its further development.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Conducting detailed in vivo efficacy studies to generate dose-response curves for its effects on various lipid parameters.

-

Performing comprehensive ADME and toxicology studies to establish its pharmacokinetic profile and safety margin.

Addressing these knowledge gaps will be essential to fully evaluate the therapeutic potential of this compound as a novel treatment for hypercholesterolemia.

References

Terbufibrol: A Preclinical Deep Dive into its Hypolipidemic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the role of terbufibrol as a hypolipidemic agent. The information is compiled from foundational research to offer a detailed understanding of its mechanism of action, supported by experimental methodologies and visual representations of the involved biological pathways.

Core Findings in Preclinical Models

This compound has demonstrated significant hypolipidemic effects in preclinical studies, primarily investigated in rat models. The core of its mechanism revolves around the modulation of hepatic cholesterol synthesis and catabolism. In vitro and in vivo experiments have shown that this compound influences key enzymes in the cholesterol metabolic pathway, leading to a reduction in circulating lipid levels.

Quantitative Data from Preclinical Studies

While specific quantitative data from the original preclinical studies on this compound are not extensively published in tabular format, the following tables have been constructed based on the qualitative descriptions of the drug's effects found in the literature[1]. These tables serve as an illustrative representation of the expected outcomes based on the reported research.

Table 1: Illustrative Effect of this compound on Hepatic Cholesterol Synthesis in Rats

| Treatment Group | Precursor | Relative Cholesterol Synthesis Rate (%) |

| Control | [¹⁴C]-Acetate | 100 |

| This compound (in vitro) | [¹⁴C]-Acetate | ↓ (Inhibited) |

| Control | HMG-CoA | 100 |

| This compound (in vitro) | HMG-CoA | ~100 (No significant effect) |

| Control | Mevalonate | 100 |

| This compound (in vitro) | Mevalonate | ~100 (No significant effect) |

| Control (pretreatment) | [¹⁴C]-Acetate | 100 |

| This compound (100 mg/kg, pretreatment) | [¹⁴C]-Acetate | ~200 (Doubled) |

| Control (pretreatment) | HMG-CoA | 100 |

| This compound (100 mg/kg, pretreatment) | HMG-CoA | ~200 (Doubled) |

Note: This table illustrates the dual effect of this compound. In a cell-free system (in vitro), it directly inhibits cholesterol synthesis from acetate. However, in animals pre-treated with this compound, there is a subsequent compensatory increase in cholesterol synthesis from both acetate and HMG-CoA, which is dependent on new protein synthesis.

Table 2: Illustrative Effect of this compound on Hepatic Cholesterol 7 Alpha-Hydroxylase Activity in Rats

| Treatment Group | Relative Enzyme Activity (%) |

| Control | 100 |

| This compound (dose-dependent) | ↓ (Inhibited) |

Note: This table illustrates the inhibitory effect of this compound on the rate-limiting enzyme in bile acid synthesis, leading to reduced cholesterol catabolism.

Mechanism of Action

This compound's hypolipidemic effect is multifaceted, primarily targeting the liver. The proposed mechanism of action involves two key steps:

-

Inhibition of Early-Stage Cholesterol Synthesis: this compound directly inhibits the synthesis of cholesterol at a step between acetate and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA)[1]. This suggests an action on an enzyme upstream of HMG-CoA reductase.

-

Inhibition of Bile Acid Synthesis: The drug also inhibits the activity of cholesterol 7 alpha-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids[1]. This reduces the primary pathway for cholesterol elimination from the body.

The initial inhibition of cholesterol synthesis leads to a compensatory upregulation of the synthesis pathway, as evidenced by the increased cholesterol synthesis from acetate and HMG-CoA in pre-treated rats. This secondary effect is dependent on de novo protein and RNA synthesis[1].

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

Caption: this compound's dual effect on the cholesterol synthesis pathway.

Caption: Inhibition of bile acid synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard methods used in the field at the time of the original research.

In Vitro Cholesterol Synthesis Assay

Objective: To determine the direct effect of this compound on the incorporation of a radiolabeled precursor into cholesterol in a cell-free system.

Workflow Diagram:

Caption: Workflow for the in vitro cholesterol synthesis assay.

Detailed Steps:

-

Preparation of Liver Homogenate:

-

Male Wistar rats are euthanized, and the livers are rapidly excised and placed in ice-cold buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The livers are minced and homogenized in the buffer to create a cell-free supernatant (cytosol) after centrifugation to remove cell debris and mitochondria.

-

-

Incubation:

-

The liver homogenate is incubated in a medium containing:

-

A radiolabeled precursor, typically [¹⁴C]-acetate. Other precursors like [³H]-HMG-CoA or [¹⁴C]-mevalonate can also be used to pinpoint the site of inhibition.

-

Essential cofactors such as ATP, Coenzyme A, and NADP+.

-

This compound at various concentrations or a vehicle control.

-

-

Incubation is carried out at 37°C for a defined period (e.g., 1-2 hours) in a shaking water bath.

-

-

Lipid Extraction and Analysis:

-

The reaction is terminated by adding a strong base (e.g., ethanolic KOH).

-

The mixture is heated to saponify the lipids.

-

Non-saponifiable lipids, including cholesterol, are extracted using an organic solvent like petroleum ether.

-

Cholesterol is then isolated, often by precipitation with digitonin.

-

The amount of radioactivity incorporated into the cholesterol fraction is measured using a liquid scintillation counter. The results are expressed as a percentage of the control.

-

In Vivo Cholesterol Synthesis and Enzyme Activity Assays

Objective: To assess the effect of this compound pretreatment on hepatic cholesterol synthesis and the activity of cholesterol 7 alpha-hydroxylase in rats.

Workflow Diagram:

Caption: Workflow for in vivo studies of this compound's effects.

Detailed Steps for Cholesterol 7 Alpha-Hydroxylase Assay:

-

Animal Treatment and Microsome Preparation:

-

Rats are treated with this compound (e.g., 100 mg/kg orally) or a vehicle.

-

After a specified time, the animals are euthanized, and their livers are collected.

-

Liver microsomes, which contain cholesterol 7 alpha-hydroxylase, are prepared by differential centrifugation of the liver homogenate.

-

-

Enzyme Assay:

-

The microsomal preparation is incubated at 37°C in a buffer containing:

-

[¹⁴C]-cholesterol as the substrate.

-

NADPH as a cofactor.

-

-

The reaction is allowed to proceed for a specific duration and is then stopped.

-

-

Product Analysis:

-

Lipids are extracted from the incubation mixture.

-

The substrate ([¹⁴C]-cholesterol) and the product (7α-hydroxy-[¹⁴C]-cholesterol) are separated using thin-layer chromatography (TLC).

-

The radioactivity of the 7α-hydroxycholesterol spot is quantified to determine the enzyme activity. The activity is typically expressed as pmol of product formed per mg of microsomal protein per minute.

-

Conclusion

Preclinical studies have established this compound as a hypolipidemic agent with a distinct mechanism of action centered on the dual inhibition of early-stage cholesterol synthesis and the primary pathway of cholesterol catabolism into bile acids. The experimental data, though largely qualitative in the available literature, consistently point to these two key inhibitory effects. The provided protocols and diagrams offer a framework for understanding and potentially replicating the foundational research on this compound. Further quantitative studies would be beneficial to fully characterize the dose-response relationship and the long-term effects of this compound on lipid metabolism.

References

Unraveling the Molecular Targets of Terbufibrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufibrol is a hypolipidemic agent with a known impact on cholesterol metabolism. This technical guide provides a comprehensive overview of the current understanding of its molecular targets and mechanisms of action. Drawing from the available scientific literature, this document outlines this compound's effects on key enzymes in the cholesterol biosynthesis and catabolism pathways. While this compound's classification as a fibrate suggests a potential interaction with peroxisome proliferator-activated receptors (PPARs), direct evidence for this interaction remains to be elucidated. This guide presents the established molecular interactions of this compound, details representative experimental methodologies for their investigation, and offers visualizations of the pertinent biochemical pathways to support further research and drug development efforts.

Introduction

This compound is a pharmaceutical agent recognized for its lipid-lowering properties. Understanding its precise molecular targets is crucial for optimizing its therapeutic use and for the development of novel drugs with similar mechanisms of action. This guide synthesizes the existing data on this compound's mechanism of action, focusing on its validated interactions with key enzymes involved in maintaining cholesterol homeostasis.

Identified Molecular Targets of this compound

Current research indicates that this compound primarily exerts its effects by modulating two key aspects of cholesterol metabolism: its synthesis in the liver and its conversion to bile acids.

Inhibition of Early-Stage Cholesterol Biosynthesis

In vitro studies utilizing rat liver preparations have demonstrated that this compound inhibits the synthesis of cholesterol from acetate.[1] The point of inhibition has been localized to a step between the initial precursor, acetate, and the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This suggests that this compound targets one of the enzymes in this segment of the pathway, such as acetoacetyl-CoA thiolase or HMG-CoA synthase. However, the specific enzyme inhibited by this compound has not been definitively identified in the reviewed literature.

Inhibition of Cholesterol 7α-Hydroxylase (CYP7A1)

This compound has been shown to inhibit the activity of cholesterol 7α-hydroxylase in a dose-dependent manner.[1] This enzyme is the rate-limiting step in the classical pathway of bile acid synthesis, which is a major route for cholesterol catabolism and elimination from the body. By inhibiting this enzyme, this compound reduces the conversion of cholesterol into bile acids.

Quantitative Data on Molecular Interactions

The available literature provides qualitative descriptions of this compound's inhibitory activities. However, specific quantitative data, such as IC50 or Ki values, which are essential for a detailed understanding of its potency and for comparative analysis, are not available in the public domain based on the conducted searches.

Table 1: Summary of this compound's Effects on Molecular Targets

| Molecular Target/Process | Effect | Quantitative Data | Reference |

| Cholesterol Biosynthesis (from acetate) | Inhibition | Not Available | [1] |

| Cholesterol 7α-Hydroxylase (CYP7A1) | Inhibition (dose-dependent) | Not Available | [1] |

The Fibrate Connection and the PPAR Hypothesis

The chemical nomenclature of this compound includes the "-fib-" stem, which typically categorizes it as a fibrate. Fibrate drugs are a class of lipid-lowering agents that are well-established as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism, contributing to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Despite this classification, extensive searches for direct evidence of this compound binding to or activating any of the PPAR isoforms (α, γ, or δ) have not yielded any specific experimental data. Therefore, while it is a strong hypothesis that this compound's mechanism of action involves PPAR agonism, this remains to be experimentally validated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and hypothesized molecular pathways affected by this compound.

Experimental Protocols

Representative Protocol: In Vitro Cholesterol Synthesis Assay

Objective: To measure the rate of cholesterol synthesis from a radiolabeled precursor in rat liver homogenates and to assess the inhibitory potential of a test compound.

Materials:

-

Male Wistar rats (200-250 g)

-

[1-14C]Acetic acid, sodium salt

-

Buffer A: 0.1 M potassium phosphate buffer (pH 7.4), 0.1 M sucrose, 50 mM KCl, 5 mM MgCl2, 1 mM EDTA

-

Cofactor solution: 10 mM ATP, 10 mM NADP+, 50 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Scintillation cocktail

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Preparation of Liver Homogenate:

-

Euthanize rats and perfuse the liver with ice-cold saline.

-

Excise the liver, weigh it, and homogenize in 4 volumes of ice-cold Buffer A using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant (S9 fraction) for the assay.

-

-

Assay Incubation:

-

In a reaction tube, combine the S9 fraction (e.g., 1-2 mg protein), cofactor solution, and the test compound at various concentrations (or vehicle control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [1-14C]acetic acid (final concentration, e.g., 1 mM; specific activity, e.g., 1 µCi/µmol).

-

Incubate for 1 hour at 37°C with gentle shaking.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding an appropriate volume of a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesterol from other lipids.

-

Visualize the cholesterol spot (e.g., using iodine vapor) and scrape the corresponding silica into a scintillation vial.

-

-

Quantification:

-

Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of cholesterol synthesis as nmol of acetate incorporated into cholesterol per mg of protein per hour.

-

Determine the inhibitory effect of the test compound by comparing the synthesis rates in the presence and absence of the compound.

-

Conclusion and Future Directions

The molecular targets of this compound that have been experimentally identified are enzymes within the cholesterol metabolic pathways. It inhibits an early, yet to be specified, step in cholesterol biosynthesis and also inhibits cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. While its classification as a fibrate strongly suggests an interaction with PPARs, this remains a hypothesis that requires direct experimental validation.

Future research should focus on:

-

Identifying the specific enzyme in the early cholesterol synthesis pathway that is inhibited by this compound.

-

Conducting binding and activation assays to determine if this compound interacts with any of the PPAR isoforms.

-

Performing detailed kinetic studies to determine the IC50 and Ki values for its inhibition of cholesterol 7α-hydroxylase and other potential targets.

-

Investigating the in vivo effects of this compound on the expression of PPAR target genes to explore its potential as a PPAR agonist.

A more complete understanding of this compound's molecular interactions will provide a clearer picture of its therapeutic effects and may pave the way for the development of more targeted and effective lipid-lowering therapies.

References

Terbufibrol: A Technical Whitepaper on its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the publicly available scientific literature on Terbufibrol. A comprehensive investigation has revealed a scarcity of detailed quantitative data and extensive clinical trial information, suggesting the compound may have had a limited development history. The information presented herein is based on the available preclinical findings.

Introduction

This compound is a hypolipidemic agent identified for its potential to lower cholesterol levels. Preclinical research indicates that its primary mechanism of action involves the modulation of key enzymes in the cholesterol biosynthesis and catabolism pathways. This document provides an in-depth overview of the pharmacological properties of this compound, summarizing its mechanism of action, and available experimental data.

Mechanism of Action

This compound exerts its lipid-lowering effects through a dual mechanism, targeting both the synthesis and the degradation of cholesterol.

-

Inhibition of Cholesterol Synthesis: In vitro studies using rat liver preparations have demonstrated that this compound inhibits the synthesis of cholesterol from acetate.[1] The point of inhibition has been identified as a step between the conversion of acetate to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[1] Notably, this compound did not inhibit the synthesis of cholesterol from mevalonate, further pinpointing its action to an early stage in the cholesterol biosynthesis pathway, prior to the formation of HMG-CoA.[1] Interestingly, in liver cytosols from rats pretreated with this compound, an increase in cholesterol synthesis from acetate and HMG-CoA was observed, an effect dependent on de novo protein synthesis.[1]

-

Inhibition of Cholesterol 7 alpha-hydroxylase: this compound has been shown to inhibit the activity of hepatic cholesterol 7 alpha-hydroxylase in a dose-dependent manner.[1] This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids, which is a major pathway for cholesterol elimination. By inhibiting this enzyme, this compound may reduce the catabolism of cholesterol.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Pharmacological Properties

The available data on the pharmacological properties of this compound is primarily from preclinical studies in rats.

In Vitro Studies

| Parameter | Species | Tissue | Observation | Reference |

| Cholesterol Synthesis | Rat | Liver | Inhibited from 14C-labelled acetate. | |

| No significant effect on synthesis from HMG-CoA or mevalonate. | ||||

| Cholesterol 7 α-hydroxylase | Rat | Liver | Dose-related inhibition. |

In Vivo Studies

| Parameter | Species | Dose | Observation | Reference |

| Cholesterol Synthesis | Rat | 100 mg/kg | Pretreatment led to a doubling of in vitro cholesterol synthesis from acetate and HMG-CoA in liver cytosols. | |

| This stimulatory effect was dependent on de novo protein synthesis. |

Note: Specific quantitative data such as IC50 values for enzyme inhibition and detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, based on the published information, the key methodologies are outlined below.

In Vitro Cholesterol Synthesis Assay

A general workflow for assessing the impact of this compound on cholesterol synthesis in vitro is depicted below.

-

Tissue Preparation: Liver homogenates and cytosols were prepared from rats.

-

Substrates: 14C-labelled acetate, HMG-CoA, and mevalonate were used as precursors for cholesterol synthesis.

-

Incubation: Liver preparations were incubated with the radiolabeled precursors in the presence or absence of this compound.

-

Analysis: The incorporation of radioactivity into newly synthesized cholesterol was likely measured using techniques such as thin-layer chromatography followed by scintillation counting.

In Vivo Studies and Ex Vivo Analysis

-

Animal Model: Male rats were used in the described studies.

-

Dosing: this compound was administered to the rats, with a cited dose of 100 mg/kg for some experiments.

-

Tissue Collection: Following the treatment period, livers were collected to prepare cytosols for subsequent in vitro assays.

-

Protein Synthesis Inhibition: To investigate the role of protein synthesis, inhibitors such as cycloheximide and actinomycin D were used in conjunction with this compound treatment.

Clinical Development and Safety

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials conducted with this compound. Similarly, no data on the safety profile, tolerability, or toxicity (e.g., LD50) of this compound in humans or animals was found.

Conclusion

This compound is a hypolipidemic agent that has demonstrated a unique dual mechanism of action in preclinical rat models, involving the inhibition of both cholesterol synthesis at a pre-HMG-CoA reductase step and the inhibition of cholesterol catabolism via cholesterol 7 alpha-hydroxylase. While these findings are of scientific interest, the lack of publicly available quantitative data, detailed pharmacokinetic and pharmacodynamic profiles, and any clinical trial information, suggests that its development may not have progressed to later stages. Further research would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Terbufibrol's Influence on HMG-CoA Reductase and Cholesterol Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Terbufibrol on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity and the broader cholesterol biosynthesis pathway. The information presented is synthesized from key research findings to offer a comprehensive understanding of this compound's mechanism of action.

Executive Summary

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effect of this compound on Cholesterol Synthesis from Various Precursors

| Precursor | Effect of this compound on Cholesterol Synthesis |

| [¹⁴C]-Acetate | Inhibited |

| HMG-CoA | Hardly any effect |

| Mevalonate | Hardly any effect |

Table 2: In Vivo Effect of this compound Pretreatment on Hepatic Cholesterol Synthesis

| Precursor in In Vitro Assay | Effect on Cholesterol Synthesis in Liver Cytosols from this compound-Pretreated Rats (100 mg/kg) |

| Acetate | Doubled |

| HMG-CoA | Doubled |

| Mevalonate | Practically no effect |

Experimental Protocols

The following sections detail the methodologies employed in the foundational research on this compound's mechanism of action.

In Vitro Cholesterol Synthesis Assay

This experiment aimed to identify the specific step in the cholesterol synthesis pathway inhibited by this compound.

-

System: Rat liver homogenates (cytosol).

-

Precursors:

-

¹⁴C-labelled acetate

-

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

-

Mevalonate

-

-

Intervention: Incubation with this compound.

-

Outcome Measured: Rate of cholesterol synthesis from each precursor in the presence of this compound.

-

Principle: By observing which precursor's conversion to cholesterol is blocked, the site of inhibition can be determined. Inhibition of synthesis from acetate but not from HMG-CoA or mevalonate indicates a blockage at a step between acetate and HMG-CoA.

In Vivo Pretreatment and Subsequent In Vitro Assay

This experiment was designed to understand the physiological response of the liver to this compound administration.

-

Animal Model: Rats.

-

Treatment: Pretreatment with this compound at a dose of 100 mg/kg.

-

Sample Collection: Preparation of liver cytosols from both this compound-pretreated and control rats.

-

In Vitro Assay: The collected liver cytosols were then used in an in vitro cholesterol synthesis assay with acetate, HMG-CoA, and mevalonate as precursors.

-

Outcome Measured: Comparison of the rate of cholesterol synthesis between the this compound-pretreated and control groups.

Investigation of De Novo Protein Synthesis

This protocol was used to determine if the observed increase in HMG-CoA reductase activity was due to the synthesis of new enzyme.

-

Animal Model: Rats pretreated with this compound.

-

Inhibitors:

-

Cycloheximide (a protein synthesis inhibitor)

-

Actinomycin D (an RNA synthesis inhibitor)

-

-

Procedure: Administration of the inhibitors alongside this compound.

-

Outcome Measured: The stimulatory effect of this compound on cholesterol synthesis from acetate and HMG-CoA was measured.

-

Principle: If the increase in enzyme activity is blocked by these inhibitors, it indicates that the effect is dependent on the transcription and translation of the HMG-CoA reductase gene.

Hepatic Cholesterol 7 α-hydroxylase Assay

This experiment investigated another potential mechanism for this compound's lipid-lowering effects.

-

Animal Model: Rats pretreated with this compound.

-

Outcome Measured: The activity of hepatic cholesterol 7 α-hydroxylase, the rate-limiting enzyme in bile acid synthesis.

-

Observation: The study noted a dose-related inhibition of this enzyme after this compound pretreatment.[1]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: this compound's site of action in the cholesterol biosynthesis pathway.

Caption: Experimental workflow for determining the in vivo effect of this compound.

Conclusion

The available research indicates that this compound's lipid-lowering effect is not mediated by the direct inhibition of HMG-CoA reductase. Instead, it inhibits an earlier step in the cholesterol synthesis pathway, between acetate and HMG-CoA.[1] This primary action leads to a compensatory upregulation of HMG-CoA reductase, likely through de novo protein synthesis, as evidenced by in vivo studies.[1] Additionally, this compound has been shown to inhibit hepatic cholesterol 7 α-hydroxylase, which may contribute to its overall effect on lipid metabolism.[1] These findings highlight a complex mechanism of action that differentiates this compound from statin-based therapies. Further research into the specific enzyme inhibited by this compound between acetate and HMG-CoA would provide a more complete understanding of its pharmacological profile.

References

Early-Stage Research on Terbufibrol: A Technical Guide to its Hypolipidemic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research on Terbufibrol, a hypolipidemic agent. The primary focus of this document is to delineate its mechanism of action, summarize the available preclinical data, and provide detailed experimental protocols relevant to its investigation. This compound has been identified as an inhibitor of hepatic cholesterol biosynthesis, acting at a specific step in the synthesis pathway, and also affecting the activity of cholesterol 7 alpha-hydroxylase, a key enzyme in bile acid synthesis. This guide consolidates the fragmented information available from early studies to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

This compound (CAS Registry Number: 56488-59-6) emerged as a potential therapeutic agent for hyperlipidemia in early preclinical research. Studies conducted in the late 1970s and early 1980s characterized its effects on cholesterol metabolism, positioning it as a compound of interest for the management of elevated serum cholesterol levels. This document aims to provide a detailed technical summary of the foundational research on this compound, with a focus on its pharmacological action and the experimental methodologies used to elucidate it.

Mechanism of Action

Early investigations into this compound's mode of action pinpointed its role as an inhibitor of hepatic cholesterol synthesis. The seminal work in this area demonstrated that this compound exerts its effect at a specific point in the cholesterol biosynthesis pathway.

Inhibition of Cholesterol Biosynthesis

In vitro studies using rat liver homogenates revealed that this compound inhibits the incorporation of radiolabeled acetate into cholesterol.[1] However, it did not inhibit the synthesis of cholesterol from downstream precursors such as mevalonate or HMG-CoA.[1] This critical finding suggests that this compound's inhibitory action occurs at a step between the conversion of acetate to HMG-CoA.

Inhibition of Cholesterol 7 alpha-hydroxylase

In addition to its effects on cholesterol synthesis, this compound was also found to inhibit the activity of hepatic cholesterol 7 alpha-hydroxylase in a dose-dependent manner.[1] This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination from the body. The dual action of inhibiting cholesterol synthesis and the primary enzyme for its catabolism suggests a complex regulatory role for this compound in overall cholesterol homeostasis.

Preclinical Data

The preclinical evaluation of this compound was primarily conducted in rodent and primate models to assess its in vivo efficacy as a hypocholesterolemic agent.

In Vivo Efficacy

The available quantitative data from these early studies are summarized in the table below. It is important to note that specific IC50 values from in vitro assays are not available in the reviewed literature.

| Animal Model | Dose | Effect on Serum Total Cholesterol | Reference |

| Rat | 100 mg/kg | Showed in vitro double cholesterol synthesis with acetate and HMG-CoA as precursors in liver cytosols of pretreated rats. | |

| Baboon | 50 mg/kg/day for 8 weeks | Data on specific percentage reduction is not available in the abstract. | |

| Baboon | 200 mg/kg/day for 8 weeks | Data on specific percentage reduction is not available in the abstract. |

Table 1: Summary of in vivo effects of this compound on serum cholesterol.

Experimental Protocols

While the full detailed experimental protocols from the original publications were not accessible, based on standard methodologies of the time for these types of studies, the following protocols are likely representative of the techniques used.

In Vitro Cholesterol Synthesis Assay

This assay is designed to measure the rate of cholesterol synthesis from a radiolabeled precursor in liver tissue preparations.

Objective: To determine the effect of this compound on the incorporation of [14C]-acetate into cholesterol in rat liver homogenates.

Materials:

-

Rat liver homogenate

-

Krebs-Ringer bicarbonate buffer

-

[14C]-acetate (radiolabeled precursor)

-

This compound (dissolved in a suitable solvent, e.g., ethanol)

-

Co-factors (ATP, NAD+, etc.)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Prepare rat liver homogenates in ice-cold buffer.

-

Set up incubation tubes containing the liver homogenate, buffer, and co-factors.

-

Add varying concentrations of this compound to the experimental tubes. A vehicle control (solvent only) should be included.

-

Initiate the reaction by adding [14C]-acetate to each tube.

-

Incubate the tubes at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH) to saponify the lipids.

-

Extract the non-saponifiable lipids (containing cholesterol) using an organic solvent (e.g., petroleum ether).

-

Separate the cholesterol from other lipids using TLC.

-

Scrape the cholesterol spot from the TLC plate and transfer it to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of cholesterol synthesis at each this compound concentration compared to the vehicle control.

Hepatic Cholesterol 7 alpha-hydroxylase Activity Assay

This assay measures the activity of the rate-limiting enzyme in bile acid synthesis.

Objective: To determine the effect of this compound on the activity of cholesterol 7 alpha-hydroxylase in rat liver microsomes.

Materials:

-

Rat liver microsomes (prepared by differential centrifugation)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

[4-14C]-cholesterol (radiolabeled substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

This compound

-

TLC plates and developing solvents

-

Scintillation fluid and vials

Procedure:

-

Isolate microsomes from rat liver homogenates.

-

Set up incubation tubes containing microsomes, buffer, and the NADPH regenerating system.

-

Add varying concentrations of this compound to the experimental tubes, with a vehicle control.

-

Initiate the reaction by adding [4-14C]-cholesterol (solubilized with a detergent like Tween 80 or complexed with cyclodextrin).

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids.

-

Separate the substrate ([4-14C]-cholesterol) from the product (7α-hydroxy-[4-14C]-cholesterol) using TLC.

-

Identify and scrape the 7α-hydroxycholesterol spot.

-

Quantify the radioactivity by liquid scintillation counting.

-

Calculate the enzyme activity and the percentage inhibition by this compound.

Conclusion and Future Directions

The early-stage research on this compound provides foundational evidence for its potential as a hypolipidemic agent. Its dual mechanism of inhibiting an early step in cholesterol biosynthesis and the rate-limiting enzyme in bile acid synthesis presents a unique pharmacological profile. However, the available literature is limited, and a significant amount of modern preclinical investigation would be required to fully characterize its therapeutic potential. Key areas for future research would include:

-

Quantitative In Vitro Pharmacology: Determination of IC50 values for the inhibition of the target enzymes and assessment of off-target effects.

-

Detailed In Vivo Pharmacokinetics and Pharmacodynamics: Elucidation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its dose-response relationship for lipid-lowering effects in various animal models.

-

Safety and Toxicology: Comprehensive assessment of the safety profile of this compound in accordance with current regulatory standards.

-

Exploration of Other Therapeutic Areas: Given its impact on fundamental metabolic pathways, investigating its potential in other related metabolic disorders could be warranted.

This technical guide serves as a starting point for researchers interested in revisiting the potential of this compound or similar compounds with a dual mechanism of action in the context of modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Terbufibrol in Hepatic Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufibrol is a hypolipidemic agent known to modulate cholesterol metabolism. In vivo studies in rats have demonstrated that this compound inhibits hepatic cholesterol synthesis at a step between acetate and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[1]. Additionally, it has been shown to inhibit the cholesterol 7 alpha-hydroxylase (CYP7A1) reaction in a dose-dependent manner[1]. These mechanisms suggest that this compound holds potential for further investigation as a modulator of lipid metabolism in liver-related disorders.

These application notes provide a comprehensive guide for researchers utilizing this compound in human hepatic cell line experiments. The protocols detailed below are designed to assess the effects of this compound on cell viability, lipid accumulation, and the expression of key genes and proteins involved in cholesterol homeostasis. The human hepatoma cell lines HepG2 and Huh7 are recommended for these studies due to their well-characterized metabolic functions and frequent use in liver research.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound in Hepatic Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| Huh7 | 24 | |

| 48 | ||

| 72 |

Table 2: Effect of this compound on Intracellular Lipid Accumulation

| Cell Line | This compound Conc. (µM) | Oil Red O Absorbance (OD 520 nm) | % Lipid Accumulation (Relative to Control) |

| HepG2 | Vehicle Control | 100% | |

| X | |||

| Y | |||

| Z | |||

| Huh7 | Vehicle Control | 100% | |

| X | |||

| Y | |||

| Z |

Table 3: Gene Expression Analysis by RT-qPCR in this compound-Treated HepG2 Cells

| Gene | This compound Conc. (µM) | Fold Change in mRNA Expression (Relative to Vehicle Control) |

| HMGCR | X | |

| Y | ||

| Z | ||

| CYP7A1 | X | |

| Y | ||

| SREBF2 | X | |

| Y | ||

| Z | ||

| LDLR | X | |

| Y | ||

| Z |

Table 4: Protein Expression Analysis by Western Blot in this compound-Treated HepG2 Cells

| Protein | This compound Conc. (µM) | Relative Protein Level (Normalized to Loading Control) |

| HMGCR | X | |

| Y | ||

| Z | ||

| CYP7A1 | X | |

| Y | ||

| Z | ||

| SREBP-2 | X | |

| Y | ||

| Z | ||

| LDLR | X | |

| Y | ||

| Z |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

HepG2 or Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and seed them into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Materials:

-

HepG2 or Huh7 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Intracellular Lipid Accumulation Assay (Oil Red O Staining)

Materials:

-

HepG2 or Huh7 cells

-

24-well plates

-

This compound stock solution

-

Oleic acid (optional, to induce lipid accumulation)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

Isopropanol

-

Microplate reader

Protocol:

-

Seed HepG2 or Huh7 cells in a 24-well plate and allow them to attach.

-

(Optional) To induce a baseline level of steatosis, treat cells with oleic acid complexed to BSA.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Wash the cells with PBS and fix with 4% PFA for 30 minutes.

-

Wash again with PBS and stain with Oil Red O solution for 30 minutes.

-

Wash the cells with water to remove excess stain.

-

Visually assess lipid droplet formation using a microscope.

-

To quantify lipid accumulation, elute the Oil Red O stain from the cells with isopropanol.

-

Measure the absorbance of the eluted stain at 520 nm using a microplate reader.

Cholesterol Biosynthesis Assay

Materials:

-

HepG2 or Huh7 cells

-

6-well plates

-

This compound stock solution

-

[¹⁴C]-Acetate

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Scintillation counter

Protocol:

-

Seed HepG2 or Huh7 cells in 6-well plates.

-

Treat the cells with this compound at desired concentrations for 24 hours.

-

Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 2-4 hours.

-

Wash the cells with PBS and lyse them.

-

Extract the total lipids from the cell lysates.

-

Separate the cholesterol fraction using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Materials:

-

This compound-treated HepG2 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (HMGCR, CYP7A1, SREBF2, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Treat HepG2 cells with this compound as described for the desired duration.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes[2][3][4].

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for Protein Expression

Materials:

-

This compound-treated HepG2 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HMGCR, CYP7A1, SREBP-2, LDLR, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat HepG2 cells with this compound and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Visualizations

Caption: Experimental workflow for evaluating this compound in hepatic cell lines.

Caption: this compound's sites of action in the cholesterol biosynthesis pathway.

References

- 1. Mode of action of this compound (INN) a hypolipidemic agent on rat liver sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real time PCR of mouse liver tissue [protocols.io]

- 4. elearning.unite.it [elearning.unite.it]

Application Notes: Designing a Dose-Response Study of Terbufibrol in Cultured Hepatocytes

Introduction

Terbufibrol is a hypolipidemic agent known to modulate cholesterol metabolism.[1] Preclinical evaluation of such compounds requires a thorough understanding of their dose-dependent effects on the primary site of action, the liver. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies, as they retain the metabolic functions of the in vivo liver environment.[2] These application notes provide a comprehensive framework for designing and executing a dose-response study of this compound using cultured primary human hepatocytes. The protocols outlined below cover cell culture, cytotoxicity assessment, and analysis of key molecular endpoints to elucidate the compound's mechanism of action and establish a therapeutic window.

Core Objective

The primary goal of this study is to characterize the dose-response relationship of this compound in primary human hepatocytes. This involves determining the concentration range over which this compound is non-toxic and measuring its specific effects on the cholesterol biosynthesis pathway and related gene and protein expression.

Experimental Design and Workflow

The overall experimental design follows a multi-stage process. First, a dose-range finding study is conducted to assess the cytotoxicity of this compound and identify a range of non-lethal concentrations. Subsequently, hepatocytes are treated with these selected concentrations to investigate the dose-dependent effects on specific molecular targets. The main endpoints include changes in the expression of genes and proteins critical to cholesterol synthesis and lipid metabolism.

Caption: Overall experimental workflow for the this compound dose-response study.

Detailed Experimental Protocols

Protocol 1: Thawing and Culturing of Primary Human Hepatocytes

This protocol is adapted from standard procedures for handling cryopreserved primary human hepatocytes.[3]

-

Preparation: Pre-warm Hepatocyte Plating Medium (HPM) and Hepatocyte Culture Medium (HHCM) to 37°C. Coat culture plates (e.g., 24- or 96-well) with collagen I solution and incubate for at least 20 minutes at room temperature.[4]

-

Thawing: Quickly thaw a cryovial of hepatocytes in a 37°C water bath for approximately 1.5-2 minutes, until a small ice crystal remains. Do not submerge the cap.

-

Cell Recovery: Aseptically transfer the cell suspension into a conical tube containing pre-warmed HPM. Gently rinse the vial with HPM to recover all cells.

-

Centrifugation: Centrifuge the cell suspension at 100 x g for 8 minutes at room temperature to pellet the hepatocytes.

-

Resuspension & Plating: Carefully aspirate the supernatant and gently resuspend the cell pellet in the required volume of HPM. Determine cell viability and density using the trypan blue exclusion method. Dilute the cell suspension to the desired seeding density (e.g., 0.5 x 10^6 viable cells/mL) and add the appropriate volume to the pre-coated culture plates.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. After 4-6 hours, replace the HPM with fresh, pre-warmed HHCM to remove unattached cells. Allow cells to acclimate for at least 24 hours before treatment.

Protocol 2: this compound Dose-Response Treatment

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Working Solutions: Perform a serial dilution of the stock solution in HHCM to prepare the final working concentrations. Ensure the final solvent concentration across all wells (including vehicle control) is constant and non-toxic (typically ≤0.1%).

-

Treatment: Aspirate the old medium from the acclimated hepatocyte cultures. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Reagent Preparation: At the end of the treatment period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

MTT Addition: Add the MTT stock solution to each well at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 4: Gene Expression Analysis (Quantitative RT-PCR)

This protocol outlines the measurement of target gene expression levels.

-

RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., HMGCS1, HMGCR, CYP7A1, SREBF2), a suitable housekeeping gene (e.g., TBP, TUBB2a), and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Protocol 5: Protein Expression Analysis (Western Blot)

This protocol is used to quantify the levels of specific proteins.

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies specific to the target proteins (e.g., HMGCS1, HMGCR) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-